Volinanserin

Übersicht

Beschreibung

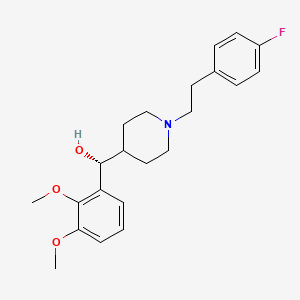

Volinanserin, also known as MDL-100907 or M100907, is a highly selective and potent 5-HT2 receptor antagonist . It is frequently used in scientific research to investigate the function of the 5-HT2A receptor . It has shown antipsychotic activity .

Synthesis Analysis

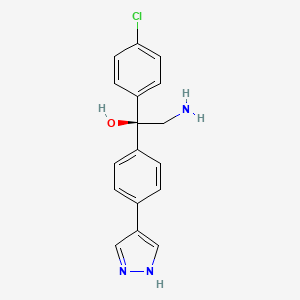

The synthesis of Volinanserin involves several steps. The most active (+)-M100907 enantiomer was synthesized along with a series of derivatives that possessed either an alkyne or an azide . The triazole resulting from the dipolar cycloaddition of these groups did not interfere with the ability of the bivalent ligand to act as an antagonist .Molecular Structure Analysis

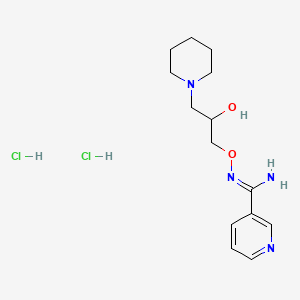

The molecular formula of Volinanserin is C22H28FNO3 . Its molecular weight is 373.5 g/mol . The IUPAC name for Volinanserin is ®- (2,3-dimethoxyphenyl)- [1- [2- (4-fluorophenyl)ethyl]piperidin-4-yl]methanol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Volinanserin include ester-amide interchange, Weinreb ketone synthesis, acid removal of the urethane protecting group, and reduction of the ketone with sodium borohydride . The final step is the Sn2 alkylation of the secondary nitrogen with 4-Fluorophenethyl bromide .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Neuropsychiatry and Pharmacology

Summary of the Application

Volinanserin, also known as MDL-100,907, is a highly selective 5-HT2A receptor antagonist . It has been used in scientific research to investigate the function of the 5-HT2A receptor . Recent studies have revealed that serotonergic psychedelics, which exert a hallucinatory effect through serotonin 5-HT2A receptor activation, have therapeutic potential for neuropsychiatric disorders, including major depressive and anxiety-related disorders .

Methods of Application or Experimental Procedures

In a study, the role of 5-HT2A in the occurrence of anxiolytic- and antidepressant-like effects of serotonergic psychedelics such as psilocin, an active metabolite of psilocybin, DOI, and TCB-2 in mice was analyzed 24 hours post-treatment . The effects of these psychedelics were compared with and without pretreatment with Volinanserin .

Results or Outcomes

Mice with acute intraperitoneal psychedelic treatment exhibited significantly shorter immobility times in the forced swimming test (FST) and tail-suspension test (TST) than vehicle-treated control mice . These effects were eliminated by pretreatment with Volinanserin, suggesting that 5-HT2A contributes to the antidepressant effects of serotonergic psychedelics .

Application as a Potential Antipsychotic, Antidepressant, and Treatment for Insomnia

Specific Scientific Field

Summary of the Application

Volinanserin is being trialed as a potential antipsychotic, antidepressant, and treatment for insomnia .

Methods of Application or Experimental Procedures

Application in Behavioral Pharmacology

Specific Scientific Field

Summary of the Application

Volinanserin has been used to study the behavioral pharmacology of structurally distinct psychedelics in paradigms associated with serotonin 2A receptor (5-HT2AR) activation and behavioral disruption in rodents .

Methods of Application or Experimental Procedures

In a study, the effects of Volinanserin were compared with the phenethylamine 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), the ergoline lysergic acid diethylamide (LSD), the phenethylamine mescaline, the tryptamine psilocybin, and the k-opioid receptor agonist salvinorin A in preclinical assays predictive of hallucinations (head-twitch response or HTR in mice) and behavioral disruption (intracranial self-stimulation or ICSS in rats) .

Results or Outcomes

Volinanserin completely blocked LSD-induced HTR in mice, but not LSD-induced ICSS depression in rats. It also reversed ICSS depression by mescaline, but it was only partially effective to reduce the effects of psilocybin, and it exacerbated ICSS depression by salvinorin A .

Application in Neurophysiology

Specific Scientific Field

Summary of the Application

Volinanserin has been used in neurophysiological research to study the control of muscle activity .

Methods of Application or Experimental Procedures

In a study, the effects of Volinanserin were investigated on the electromyographic (EMG) amplitude of soleus and tibialis anterior muscles before and after 5-HT receptor blockage by either Cyproheptadine, Volinanserin, SB 242084 or SB 206553 application in the upper (UL) or low (LL) lumbar spinal cord during plantar- and dorsiflexion established for Sol and TA muscles of both hindlimbs .

Application in Behavioral Disruption Studies

Specific Scientific Field

Summary of the Application

Volinanserin has been used to study the behavioral disruption induced by different structural classes of psychedelics in rodents .

Methods of Application or Experimental Procedures

In a study, the effects of Volinanserin were compared with various psychedelics in preclinical assays predictive of hallucinations (head-twitch response or HTR in mice) and behavioral disruption (intracranial self-stimulation or ICSS in rats) .

Results or Outcomes

Volinanserin had similar potency, effectiveness, and time-course to attenuate DOI–induced HTR in mice and ICSS depression in rats . It completely blocked LSD–induced HTR in mice, but not LSD–induced ICSS depression in rats .

Application in Neurophysiology

Specific Scientific Field

Summary of the Application

Volinanserin has been used in neurophysiological research to study the control of muscle activity .

Methods of Application or Experimental Procedures

In a study, the effects of Volinanserin were investigated on the electromyographic (EMG) amplitude of soleus and tibialis anterior muscles before and after 5-HT receptor blockage .

Safety And Hazards

Zukünftige Richtungen

Volinanserin is under investigation in clinical trials for its efficacy and safety on sleep maintenance insomnia . It is also being used in research to investigate the behavioral pharmacology of structurally distinct psychedelics . The receptor(s) responsible for behavioral disruptive effects may differ among different classes of psychedelics .

Eigenschaften

IUPAC Name |

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047363 | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Volinanserin | |

CAS RN |

139290-65-6 | |

| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Volinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volinanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOLINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

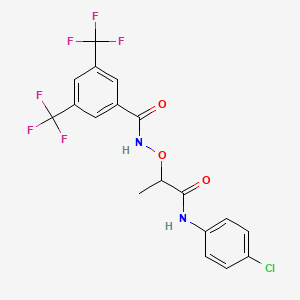

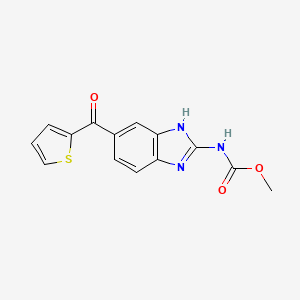

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

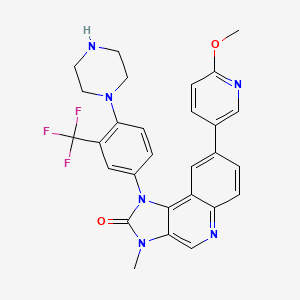

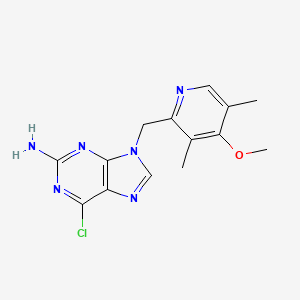

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

![6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1683963.png)

![[5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683969.png)

![N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683973.png)